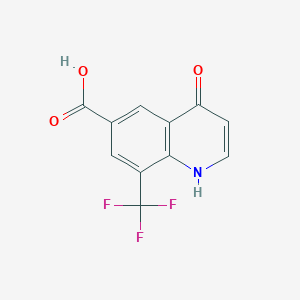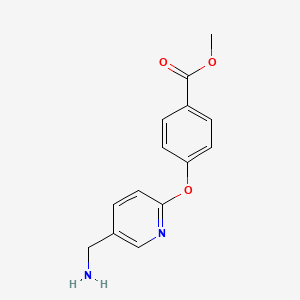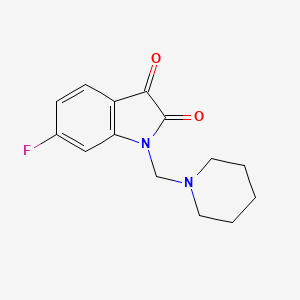
1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their extensive biological activities, including antiviral, antibacterial, antifungal, and insecticidal properties
Vorbereitungsmethoden
The synthesis of 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane involves several steps. One common method includes the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine with 1,4-diazepane under specific conditions. The reaction typically requires a condensing agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and is carried out in a solvent like dimethylformamide (DMF) at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit fungal growth by interfering with the synthesis of essential cellular components . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane can be compared with other pyrimidine derivatives, such as:
5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide: Known for its antifungal activity.
1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl derivatives: These compounds also exhibit significant biological activities and are used in various research applications.
The uniqueness of this compound lies in its specific structural features and the trifluoromethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H15F3N4 |
|---|---|
Molekulargewicht |
260.26 g/mol |
IUPAC-Name |
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane |
InChI |
InChI=1S/C11H15F3N4/c1-8-16-9(11(12,13)14)7-10(17-8)18-5-2-3-15-4-6-18/h7,15H,2-6H2,1H3 |
InChI-Schlüssel |
SCODFTQKGBPEEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC(=N1)N2CCCNCC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11858067.png)
![tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate](/img/structure/B11858068.png)

![tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11858090.png)





